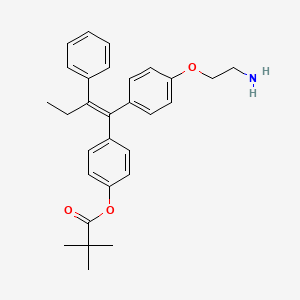
(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate is an organic compound with a complex structure that includes phenyl groups, an aminoethoxy group, and a pivalate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate phenyl and aminoethoxy precursors, followed by a series of reactions such as esterification, reduction, and substitution to achieve the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance and functionality of industrial products.
Wirkmechanismus
The mechanism of action of (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-4-(1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenyl pivalate include:
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Other phenyl pivalate derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C29H33NO3 |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
[4-[(E)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H33NO3/c1-5-26(21-9-7-6-8-10-21)27(22-11-15-24(16-12-22)32-20-19-30)23-13-17-25(18-14-23)33-28(31)29(2,3)4/h6-18H,5,19-20,30H2,1-4H3/b27-26+ |
InChI-Schlüssel |
LIVBQLOUDGYQFL-CYYJNZCTSA-N |
Isomerische SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)

![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)





![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)




